2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide
Description
The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide features a thiazole core substituted with a ureido group linked to a 2-methoxyphenyl moiety and an acetamide side chain bearing a morpholinoethyl group.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-27-16-5-3-2-4-15(16)22-18(26)23-19-21-14(13-29-19)12-17(25)20-6-7-24-8-10-28-11-9-24/h2-5,13H,6-12H2,1H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAYMTXDCQVRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, also known as 5-methoxy-D-tryptophan, is a derivative of tryptophan characterized by its methoxy substitution on the indole ring. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and as an antioxidant.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 89496-02-6
Research indicates that (R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits several biological activities:
- Neuroprotective Effects : Studies have demonstrated that this compound possesses significant neuroprotective properties against oxidative stress. It has been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- MAO-B Inhibition : The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, (R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid may enhance dopaminergic activity and provide therapeutic benefits in Parkinson's disease models .
- Antioxidant Activity : The antioxidant properties of this compound have been highlighted in various studies, where it demonstrated the ability to scavenge free radicals and protect neuronal cells from oxidative damage .
Case Studies
- Neuroprotection in Cell Lines : In vitro studies using SH-SY5Y neuroblastoma cells revealed that (R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid significantly reduced cell death induced by oxidative stressors like hydrogen peroxide (H2O2). The compound improved cell viability and decreased markers of oxidative damage .
- Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced neuroinflammation. Histological analysis showed decreased neuronal loss and preservation of synaptic integrity .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazole-acetamide derivatives with ureido substitutions. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives
Substituent Effects on Pharmacological Properties
- Morpholinoethyl Group (Target Compound): The morpholine ring improves water solubility and reduces plasma protein binding, enhancing bioavailability compared to halogenated analogs (e.g., 897613-98-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
